molecular formula C12H6ClF2NO2 B6388375 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid CAS No. 1229625-49-3

2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6388375
CAS No.: 1229625-49-3
M. Wt: 269.63 g/mol
InChI Key: NDEQULQUCHRDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid: is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and 2-chloropyridine.

    Coupling Reactions: The coupling of the 2,6-difluorophenyl group with the pyridine ring is facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted derivatives of the compound.

    Oxidation Products: Oxidized forms of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring.

Scientific Research Applications

2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
  • 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid
  • 2-Chloro-5-(2,5-difluorophenyl)pyridine-3-carboxylic acid

Uniqueness

2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides a unique combination of electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-11-7(12(17)18)4-6(5-16-11)10-8(14)2-1-3-9(10)15/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEQULQUCHRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687362
Record name 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229625-49-3
Record name 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.